EFRAPEPTIN B

F1-ATPase inhibition mitochondrial bioenergetics enzyme inhibitor kinetics

Efrapeptin B (CAS 138145-53-6) is a linear pentadecapeptide belonging to the efrapeptin family of peptaibiotic secondary metabolites produced by filamentous fungi of the genus Tolypocladium, primarily T. niveum subsp.

Molecular Formula C11H16O2
Molecular Weight 0
CAS No. 138145-53-6
Cat. No. B1180623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEFRAPEPTIN B
CAS138145-53-6
SynonymsEFRAPEPTIN B
Molecular FormulaC11H16O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Efrapeptin B (CAS 138145-53-6) – Compound Profile and Procurement-Relevant Classification


Efrapeptin B (CAS 138145-53-6) is a linear pentadecapeptide belonging to the efrapeptin family of peptaibiotic secondary metabolites produced by filamentous fungi of the genus Tolypocladium, primarily T. niveum subsp. inflatum [1]. Efrapeptins are characterized by a high content of Cα-dialkyl amino acids (α-aminoisobutyric acid [Aib], isovaline [Iva]), a β-alanine residue at position 7, several pipecolic acid (Pip) residues, an N-terminal acetyl group, and an unusual cationic heterocyclic cap at the C-terminus derived from (S)-2-amino-1-(1,5-diazabicyclo[4.3.0]non-5-ene-5-ylium)-4-methylpentane [2]. The efrapeptin family comprises variants A through J, with Efrapeptin B representing one of the naturally occurring microheterogeneous congeners that differ by single or double methylene (–CH2–) group substitutions at specific amino acid positions [3]. These compounds function as potent inhibitors of mitochondrial F1-ATPase (ATP synthase), binding to a unique site in the central cavity of the F1 catalytic domain and blocking the interconversion of catalytic β-subunit conformations required for ATP synthesis and hydrolysis [4]. Beyond ATPase inhibition, efrapeptins exhibit insecticidal, antifungal, antimalarial, and antitumor activities, making Efrapeptin B a compound of interest for biochemical probe development, agrochemical research, and anticancer drug discovery programs [5].

Why Generic Substitution Fails for Efrapeptin B – The Risk of Interchanging Efrapeptin Congeners Without Verified Equivalence


Substituting Efrapeptin B with another efrapeptin congener (e.g., efrapeptin D, F, or a crude efrapeptin mixture) or an alternative ATPase inhibitor (e.g., aurovertin, citreoviridin) without experimental validation carries substantial scientific risk. Efrapeptins C through G differ by as little as a single methylene group (–CH2–), yet these subtle structural variations translate into measurable differences in ATPase inhibitory potency, insecticidal LC50 values, and species-specific production profiles [1]. For example, efrapeptin F is approximately twice as potent as efrapeptin D in insecticidal foliar spray assays (LC50 8.4 vs. 18.9 ppm against Colorado potato beetle) [1]. Against house fly mitochondria, efrapeptin D is the most potent ATPase inhibitor among five efrapeptins tested, demonstrating that rank-order potency is not conserved across biological targets [1]. Furthermore, the efrapeptin binding site on F1-ATPase is structurally and mechanistically distinct from the binding sites of aurovertin B, citreoviridin, and the natural inhibitor protein IF1, meaning that substitution with a non-efrapeptin ATPase inhibitor fundamentally alters the pharmacological profile [2]. Efrapeptins also possess a dual mechanism—simultaneous inhibition of F1-ATPase and disruption of Hsp90 chaperone function—that is not replicated by other ATPase inhibitor classes [3]. Consequently, procurement decisions that assume functional equivalence across efrapeptin variants or across ATPase inhibitor classes may yield non-reproducible results, misattributed mechanisms of action, and invalid cross-study comparisons.

Efrapeptin B Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


F1-ATPase Binding Affinity of Efrapeptins vs. Aurovertin and Citreoviridin – Dissociation Constants and Maximal Inhibition

Efrapeptins bind to mitochondrial F1-ATPase with substantially higher affinity than the alternative ATPase inhibitors aurovertin and citreoviridin. Using soluble F1 coupling factor from Trypanosoma cruzi, the dissociation constant (Kd) for the efrapeptin–F1 complex was determined to be 81 nM, compared to 6.6 μM for aurovertin and 40 μM for citreoviridin [1]. Maximal inhibition of ATP hydrolysis by efrapeptin reached 100–93%, whereas aurovertin achieved only 40% maximal inhibition under identical conditions [1]. In bovine heart mitochondrial preparations, the Kd for efrapeptin was estimated at approximately 10⁻⁸ M (10 nM) under both ATP synthesis and hydrolysis conditions, and binding was shown to be reversible [2]. These data demonstrate that efrapeptins are approximately 80-fold more potent than aurovertin and approximately 500-fold more potent than citreoviridin in terms of binding affinity, and achieve near-complete enzyme inhibition that aurovertin cannot match. Note: These values were obtained using efrapeptin mixtures or unspecified efrapeptin congeners; direct Kd measurements specifically for purified Efrapeptin B are not available in the current peer-reviewed literature, and the data presented represent class-level evidence [1][2].

F1-ATPase inhibition mitochondrial bioenergetics enzyme inhibitor kinetics

Antimalarial Potency of Efrapeptins vs. Zervamicins and Antiamoebin Against Plasmodium falciparum

In a standardized in vitro antiplasmodial assay using [³H]-hypoxanthine incorporation in cultured P. falciparum, the efrapeptin mixture (comprising congeners C–G) exhibited an IC50 of 1.37 ± 0.06 μM, positioning it as a moderately potent antimalarial peptide relative to other fungal peptide antibiotics tested in the same study [1]. Zervamicins (a mixture of IIA and IIB) were more potent with an IC50 of 0.48 ± 0.05 μM, while antiamoebin I was less potent with an IC50 of 6.16 ± 0.03 μM [1]. The C-terminal bicyclic residue 1,5-diazabicyclo[4.3.0]nonene (DBN), present in all efrapeptins, was tested alone and exhibited an IC50 of 175 μM—approximately 145-fold higher than the intact efrapeptin mixture—confirming that the full peptide scaffold, not merely the C-terminal cap, is required for antimalarial activity [1]. Efrapeptins were capable of killing parasites after only 8 hours of drug exposure and were found to be independent of the asexual stage present at the start of treatment [1]. Importantly, these data were obtained using a purified efrapeptin mixture; individual IC50 values for Efrapeptin B alone are not reported in this study and represent a data gap for procurement decisions requiring congener-specific potency information [1].

antimalarial drug discovery Plasmodium falciparum peptide antibiotics

Insecticidal Potency Differentiation Within the Efrapeptin Family – Efrapeptin F vs. Efrapeptin D in Colorado Potato Beetle Assays

Direct head-to-head comparison of purified efrapeptin congeners in a foliar spray assay against Colorado potato beetle (Leptinotarsa decemlineata) revealed that efrapeptin F (LC50 = 8.4 ppm) is approximately twice as potent as efrapeptin D (LC50 = 18.9 ppm) [1]. This potency difference arises from a single amino acid substitution: efrapeptin F contains an alanine at position 13, whereas efrapeptin D contains a glycine at the same position [1][2]. In contrast, when assayed for ATPase inhibitory activity against house fly (Musca domestica) mitochondrial preparations, efrapeptin D was the most potent ATPase inhibitor among the five efrapeptins tested, demonstrating that relative potency rankings are target-system dependent and cannot be extrapolated across biological contexts [1]. These data establish that efrapeptin congeners are not functionally interchangeable, and that individual congener identity (e.g., Efrapeptin B vs. D vs. F) must be verified for any study requiring reproducible biological activity. Specific insecticidal LC50 data for purified Efrapeptin B are not available in the published literature; the values reported here for efrapeptins D and F serve to illustrate the magnitude of potency variation achievable by minimal structural changes within the efrapeptin family [1].

insecticidal peptides Colorado potato beetle foliar spray bioassay

Unique Efrapeptin Binding Site on F1-ATPase – Structural Differentiation from Aurovertin, Catalytic Site, and IF1 Inhibitors

High-resolution crystallographic studies of bovine heart mitochondrial F1-ATPase have identified four independent inhibitory sites on the enzyme: (i) the catalytic site (targeted by nucleotide analogs), (ii) the aurovertin B-binding site, (iii) the efrapeptin-binding site, and (iv) the binding site for the natural inhibitor protein IF1 [1][2]. The efrapeptin-binding site is located in the central cavity of the F1 domain, where efrapeptin makes hydrophobic contacts with the α-helical γ-subunit that traverses the cavity, as well as with the βE subunit and the two adjacent α-subunits [3]. Two intermolecular hydrogen bonds are predicted to form between efrapeptin and the enzyme [3]. The binding of efrapeptin is associated with small structural changes in the side chains of F1-ATPase around the binding pocket and appears to inhibit the enzyme by blocking the conversion of the βE subunit to a nucleotide-binding conformation, a step required for the cyclic interconversion of catalytic sites during ATP synthesis and hydrolysis [3]. This mechanism is mechanistically distinct from that of aurovertin B, which exhibits uncompetitive inhibition kinetics, and from the mixed-type inhibition exhibited by efrapeptin [1]. The structural uniqueness of the efrapeptin-binding site means that efrapeptins cannot be functionally substituted by any other class of ATPase inhibitor. Note: the crystallographic structure was solved using an efrapeptin mixture; the exact binding pose of Efrapeptin B as a single congener has not been independently determined [3].

F1-ATPase crystallography inhibitor binding site mitochondrial ATP synthase

Antitumor Activity and Dual Hsp90/Proteasome Inhibition – Efrapeptin Class Potency in Breast Cancer Models

Efrapeptins exert antitumor activity through a dual mechanism: (i) disruption of the Hsp90:F1F0-ATPase complex leading to inhibition of Hsp90 chaperone function, and (ii) inhibition of 26S proteasomal enzymatic activity [1][2]. In a panel of breast cancer cell lines, efrapeptins as monotherapy inhibited cell proliferation with IC50 values ranging from 5–50 nM in the most sensitive lines (MCF-7, T47D, MDA-MB-453, Hs578T, NCI/ADR-RES), while the relatively resistant MDA-MB-231 line exhibited an IC50 of approximately 3.4 μM [1][2]. In vivo, efrapeptins inhibited MCF-7 and MDA-MB-231 xenograft growth with a maximal inhibition of 60% after administration of 0.15 and 0.3 mg/kg, respectively [3]. The dual Hsp90/proteasome inhibitory mechanism is unusual among natural product ATPase inhibitors: aurovertin and citreoviridin, which also inhibit F1-ATPase, have not been reported to disrupt Hsp90 chaperone function, making this a distinctive feature of the efrapeptin pharmacophore [3]. Importantly, these antitumor data were generated using efrapeptin mixtures; the specific contribution of Efrapeptin B to the observed anticancer activity, and whether Efrapeptin B possesses a distinct potency or selectivity profile among the congeners, has not been established [1][2][3].

breast cancer Hsp90 chaperone inhibition proteasome inhibition

Congener-Specific Production Profiles and Source Strain Differentiation – Implications for Procurement Purity and Reproducibility

The relative abundance of individual efrapeptin congeners is strongly dependent on the producing fungal species and strain. In a systematic HPLC analysis of 44 strains across nine Tolypocladium species, T. niveum strains produced efrapeptins with the abundance ranking D > E > F > C ~ G, whereas T. geodes strains produced predominantly efrapeptins F and G with the ranking F > or ~G > H ~ D ~ E > C [1]. T. cylindrosporum strains predominantly produced efrapeptin F, and T. parasiticum produced only efrapeptin E in small quantities [1][2]. The presence and relative proportion of Efrapeptin B in these production profiles was not explicitly quantified in the published strain surveys, highlighting a significant gap in the characterization of this specific congener [1][2]. Efrapeptins are produced via a nonribosomal peptide synthetase (NRPS) pathway and are extractable from mycelial biomass using organic solvents (chloroform), followed by reverse-phase HPLC purification [3]. Extended fermentation times (26 days) can increase crude efrapeptin yields by 10–15 fold compared to short-duration protocols (3–14 days) [3]. For procurement purposes, the strain-dependent congener profile means that the exact composition of any efrapeptin preparation must be verified by HPLC-MS, and the presence and purity of Efrapeptin B as an individual component cannot be assumed without analytical certification.

efrapeptin biosynthesis Tolypocladium strain selection natural product microheterogeneity

Efrapeptin B – Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial F1-ATPase Mechanistic Studies Requiring High-Affinity, Near-Complete Enzyme Inhibition

[1] Cataldi de Flombaum, M. A., & Stoppani, A. O. M. (1981). Influence of efrapeptin, aurovertin and citreoviridin on the mitochondrial adenosine triphosphatase from Trypanosoma cruzi. Molecular and Biochemical Parasitology, 3(3), 143–155. [2] Cross, R. L., & Kohlbrenner, W. E. (1978). J Biol Chem, 253(14), 4865–4873. [3] Abrahams, J. P., et al. (1996). PNAS, 93(18), 9420–9424.

Antimalarial Drug Discovery – Screening Efrapeptins Against Drug-Resistant P. falciparum Strains

[1] Nagaraj, G., et al. (2001). Antimicrob Agents Chemother, 45(1), 145–149.

Agrochemical Insecticide Development – Contact Toxicity and Antifeedant Screening Programs

[1] Krasnoff, S. B., et al. (1991). J Invertebr Pathol, 58(2), 180–188. [2] Bandani, A. R., & Butt, T. M. (1999). Biocontrol Sci Technol, 9(4), 499–506.

Cancer Biology Research – Dual Hsp90 Chaperone and Proteasome Inhibition Studies

[1] Papathanassiu, A. E., et al. (2007). Cancer Res, 67(9 Suppl), 5619. [2] Papathanassiu, A. E., et al. (2011). Cell Stress Chaperones, 16(2), 181–193.

Quote Request

Request a Quote for EFRAPEPTIN B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.